molecular formula C19H19FN6O B5529463 4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5529463
M. Wt: 366.4 g/mol
InChI Key: NNQUJWFWJUFRJB-UHFFFAOYSA-N
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Description

"4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine" is a compound that can be synthesized and characterized for various properties and potential applications in different fields, excluding its drug use and dosage.

Synthesis Analysis

The synthesis of similar fluorocontaining pyrazolo[3,4-d]pyrimidines involves high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid, forming substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, ESI-MS, and crystallography. Specific examples include the crystal and molecular structure of related 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole derivatives (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, including interactions with different reagents to form new derivatives, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Physical Properties Analysis

The physical properties of such compounds can be characterized through spectral data, elemental analysis, and solubility studies. The solubility at physiological pH, for instance, has been a focus in related studies (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from the compound's behavior in various chemical reactions and conditions. Studies on derivatives of pyrazolo[3,4-d]pyrimidines have shown different reactivities and potential applications in fields like imaging and cancer research (Xu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Additionally, further studies could be conducted to fully understand its physical and chemical properties.

properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-14-6-7-26(23-14)18-12-17(21-13-22-18)24-8-10-25(11-9-24)19(27)15-4-2-3-5-16(15)20/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQUJWFWJUFRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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